molecular formula C25H23N3O3S B2808723 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034538-96-8

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2808723
CAS No.: 2034538-96-8
M. Wt: 445.54
InChI Key: HRQVXYOIVRZGSL-UHFFFAOYSA-N
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Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic compound featuring a piperidine core modified with a benzofuran-2-carbonyl group at the 1-position and a methyl-linked 2-phenylthiazole-4-carboxamide moiety at the 4-position.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c29-23(20-16-32-24(27-20)18-6-2-1-3-7-18)26-15-17-10-12-28(13-11-17)25(30)22-14-19-8-4-5-9-21(19)31-22/h1-9,14,16-17H,10-13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQVXYOIVRZGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its pharmacological implications.

Structural Characteristics

The compound features several key structural components:

  • Benzofuran Moiety : This aromatic structure is known for its biological activity, including anti-inflammatory and anticancer properties.
  • Piperidine Ring : This nitrogen-containing heterocycle is commonly found in various pharmaceuticals and contributes to the compound's interaction with biological targets.
  • Thiazole Ring : The thiazole moiety is associated with multiple biological activities, including antimicrobial and anticancer effects.

The molecular formula of this compound suggests a substantial molecular weight, indicative of its complexity and potential for diverse interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of Benzofuran Derivative : Benzofuran can be synthesized from phenolic compounds through cyclization reactions.
  • Piperidine Modification : The piperidine ring can be functionalized using various reagents to introduce the desired substituents.
  • Thiazole Formation : Thiazole can be synthesized via condensation reactions involving thioamide and α-haloketones.
  • Final Coupling Reaction : The final product is obtained by coupling the benzofuran derivative with the thiazole component under controlled conditions.

Anticancer Activity

Research indicates that compounds containing thiazole and benzofuran moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines, including acute myeloid leukemia (AML) cells. The mechanism often involves the inhibition of specific kinases, such as Flt3, which are crucial for tumor growth and survival.

Antimicrobial Properties

Thiazoles are also recognized for their antimicrobial activities. Compounds similar to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole have demonstrated effectiveness against a range of bacterial strains, including drug-resistant variants . The presence of electron-donating groups in the structure enhances this activity by improving binding affinity to bacterial targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the benzofuran or thiazole components can significantly influence the biological activity of the compound. For example:

Structural FeatureImpact on Activity
Electron-donating groupsIncrease anticancer and antimicrobial potency
Substituents on thiazoleAlter binding affinity to specific biological targets
Piperidine modificationsEnhance overall pharmacological profile

Case Studies

  • Antitumor Efficacy : In a preclinical study, a derivative similar to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole was tested against AML cell lines. Results indicated an IC50 value significantly lower than that of standard treatments, suggesting superior efficacy.
  • Antimicrobial Screening : Another study evaluated various thiazole derivatives against common pathogens. The compound exhibited comparable activity to established antibiotics, indicating its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

The compound’s structural analogs can be categorized based on piperidine modifications and appended functional groups:

Table 1: Structural Comparison of Selected Analogs
Compound Name/Identifier Core Structure Key Substituents Potential Activity Evidence Source
N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide (Target) Piperidine Benzofuran-2-carbonyl; 2-phenylthiazole-4-carboxamide Hypothesized: Kinase/CNS targets N/A
2'-Fluoroortho-fluorofentanyl Piperidine 2-fluorophenethyl; 2-fluorophenylpropionamide Opioid receptor agonist
4'-Methyl acetyl fentanyl Piperidine 4-methylphenethyl; phenylacetamide Opioid receptor agonist
1-(2-Furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide Piperidine 2-furoyl; 4-methylbenzothiazole Kinase inhibition (hypothesized)
N-(1-(2-Cyanobenzyl)piperidin-4-yl)-...benzofuran-2-carboxamide (CAS 1152424-34-4) Piperidine 2-cyanobenzyl; benzofuran-2-carboxamide; trifluoromethylphenyl-piperidine Enzyme inhibition (hypothesized)

Pharmacological Divergence from Fentanyl Analogs

The target compound differs markedly from fentanyl derivatives (e.g., 2'-fluoroortho-fluorofentanyl , β'-phenyl fentanyl ), which feature phenethyl or fluorophenyl groups linked to the piperidine core. These modifications are critical for µ-opioid receptor binding and analgesic activity. In contrast, the target’s benzofuran-thiazole architecture likely redirects its activity away from opioid pathways, possibly toward kinase or protease targets due to the thiazole’s affinity for ATP-binding pockets .

Comparison with Heterocyclic Piperidine Carboxamides

Compounds such as 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide () share the piperidine-carboxamide scaffold but replace benzofuran with benzothiazole. Benzothiazoles are known for antitumor and antimicrobial properties, suggesting that the target compound’s benzofuran moiety may alter solubility, bioavailability, or target specificity . Similarly, N-(1-(2-cyanobenzyl)piperidin-4-yl)-...benzofuran-2-carboxamide () incorporates a cyanobenzyl group, which could enhance lipophilicity and blood-brain barrier penetration compared to the target’s methyl-thiazole linkage .

Physicochemical Insights:

  • Thiazole : Improves metabolic stability via sulfur-mediated enzyme resistance.
  • Carboxamide : Facilitates hydrogen bonding with biological targets.

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